molecular formula C10H6BrNO3 B14480117 6-Bromo-3-(hydroxyiminomethyl)chromen-4-one CAS No. 72164-98-8

6-Bromo-3-(hydroxyiminomethyl)chromen-4-one

Cat. No.: B14480117
CAS No.: 72164-98-8
M. Wt: 268.06 g/mol
InChI Key: YWOYDSXGPUZKBI-UHFFFAOYSA-N
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Description

6-Bromo-3-(hydroxyiminomethyl)chromen-4-one is a chemical compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(hydroxyiminomethyl)chromen-4-one typically involves the bromination of 3-(hydroxyiminomethyl)chromen-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used for bromination include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(hydroxyiminomethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-(hydroxyiminomethyl)chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(hydroxyiminomethyl)chromen-4-one involves its interaction with specific molecular targets. The bromine atom and hydroxyiminomethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(hydroxyiminomethyl)chromen-4-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

6-bromo-3-(hydroxyiminomethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOYDSXGPUZKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359012
Record name AC1LIHWI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72164-98-8
Record name AC1LIHWI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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